2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a thieno-pyrimidinone derivative featuring a sulfanylacetamide linker and a mesityl (2,4,6-trimethylphenyl) substituent. The compound’s core structure comprises a fused thiophene-pyrimidinone system, with a 3-ethyl group and a 7-phenyl substituent on the pyrimidinone ring. The sulfanyl (-S-) bridge connects the pyrimidinone core to the acetamide moiety, which is further substituted with a sterically bulky mesityl group.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-28-24(30)23-22(19(13-31-23)18-9-7-6-8-10-18)27-25(28)32-14-20(29)26-21-16(3)11-15(2)12-17(21)4/h6-13H,5,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIIXSNZGXXYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include ethyl acetoacetate, phenyl isothiocyanate, and 2,4,6-trimethylaniline. Reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Core Ring System
- Target Compound: Thieno[3,2-d]pyrimidin-4-one core with 3-ethyl and 7-phenyl substituents.
- Analog 1 (): Thieno[3,2-d]pyrimidin-4-one core with 3-ethyl and 7-(4-methylphenyl) groups .
- Analog 2 (): Thieno[2,3-d]pyrimidin-4-one core with 6-ethyl and 3-phenyl substituents .
- Analog 3 (): Thieno[3,2-d]pyrimidin-4-one core with 3-(4-chlorophenyl) and 6,7-dihydro modifications .
Key Insight: The position of the thiophene fusion (3,2-d vs. 2,3-d) alters electron distribution and steric accessibility. For instance, thieno[2,3-d]pyrimidinones (Analog 2) exhibit distinct conformational flexibility compared to the target compound’s [3,2-d] system .
Substituent Effects on the Acetamide Moiety
*Calculated based on molecular formulas.
Key Insights :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogs 2 and 4 enhance electrophilicity, which may improve binding to nucleophilic targets like cysteine residues .
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the thienopyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic uses.
Structural Characteristics
The compound features a complex structure that includes:
- A thieno[3,2-d]pyrimidine core .
- An acetamide group .
- Various substituents including ethyl and phenyl groups.
This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
Research indicates that compounds similar to this thienopyrimidine derivative exhibit significant biological activities. Notably:
-
Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of key enzymes involved in purine biosynthesis, specifically:
- GARFTase (Glycinamide ribonucleotide formyltransferase)
- AICARFTase (AICAR formyltransferase)
- Antitumor Activity : The compound has shown promise as a potential antitumor agent. In studies involving various cancer cell lines, it demonstrated significant cytotoxic effects:
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
| Activity Type | Target/Cell Line | Inhibition (%) | Ki (μM) |
|---|---|---|---|
| Enzymatic Inhibition | GARFTase | N/A | 2.97 |
| Enzymatic Inhibition | AICARFTase | N/A | 9.48 |
| Antitumor Activity | Breast Cancer Cells | 43% - 87% | N/A |
| Antitumor Activity | Non-Small Cell Lung Cancer Cells | 43% - 87% | N/A |
Case Study 1: Anticancer Screening
A study conducted by Elmongy et al. synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their inhibitory effects on tumor cells. Among these derivatives, the compound exhibited notable potency against multiple cancer types, reinforcing its potential as a lead compound for further development in cancer therapy .
Case Study 2: Enzyme Inhibition Assays
Another research effort focused on the structural optimization of thienopyrimidines for selective inhibition of FR-targeted pathways. The compound was tested against isolated enzyme assays and demonstrated dual inhibition capabilities that could be leveraged for targeted anticancer strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
